

# 4-Bromo-3-hydroxybenzamide: A Technical Guide for Research and Development

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzamide

CAS No.: 916213-59-7

Cat. No.: B1444431

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## Introduction

**4-Bromo-3-hydroxybenzamide** is a substituted aromatic amide that holds potential as a valuable building block and research chemical in the fields of medicinal chemistry and drug discovery. Its structure, featuring a benzamide core with bromine and hydroxyl substitutions, presents multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The benzamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities ranging from antipsychotic and antiemetic to anticancer and anti-inflammatory.[1] The presence of the bromo and hydroxyl groups can further influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of **4-Bromo-3-hydroxybenzamide**, including its synthesis, characterization, potential research applications, and safety considerations, to support its use in a research and development setting.

## Physicochemical Properties

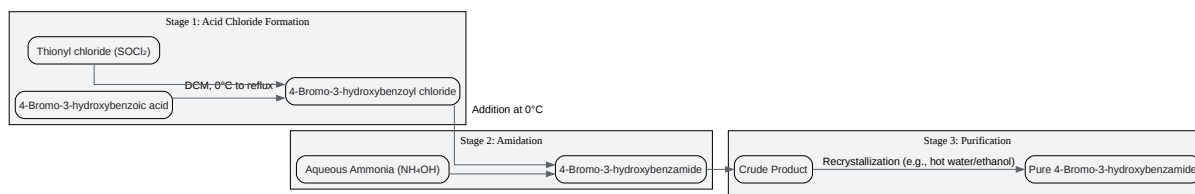
A summary of the known and predicted physicochemical properties of **4-Bromo-3-hydroxybenzamide** is provided in the table below. It is important to note that while some properties are available from chemical suppliers and databases, experimental data for others, such as melting point and pKa, are not readily found in the public domain.

Property	Value	Source
CAS Number	916213-59-7	BOC Sciences[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	BOC Sciences[2]
Molecular Weight	216.03 g/mol	BOC Sciences[2]
Appearance	White to off-white solid (predicted)	ChemicalBook[3]
pKa (predicted)	7.83 ± 0.10	ChemicalBook[4]
XlogP (predicted)	1.4	PubChem[5]
Solubility	Soluble in DMSO (predicted)	TargetMol[6]

## Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **4-Bromo-3-hydroxybenzamide** is not extensively documented, a reliable synthetic route can be devised based on established methods for the conversion of carboxylic acids to primary amides. The most common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis and purification workflow for **4-Bromo-3-hydroxybenzamide**.

## Detailed Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzamide from 4-Bromo-3-hydroxybenzoic acid

This protocol is a general procedure and may require optimization.[7]

Materials:

- 4-Bromo-3-hydroxybenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Dichloromethane (DCM), anhydrous
- Concentrated aqueous ammonia (28%)
- Deionized water

- Ethanol
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, Buchner funnel, etc.)

Procedure:

#### Part 1: Formation of 4-Bromo-3-hydroxybenzoyl chloride

- In a fume hood, suspend 4-bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension to  $0^\circ\text{C}$  using an ice bath.
- Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension dropwise via a dropping funnel.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Gently reflux the mixture for 2-3 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).
- Allow the reaction mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-bromo-3-hydroxybenzoyl chloride, which can be used in the next step without further purification.

#### Part 2: Amidation

- Dissolve the crude 4-bromo-3-hydroxybenzoyl chloride in a suitable anhydrous solvent like DCM or THF in a clean flask and cool to  $0^\circ\text{C}$  in an ice bath.
- In a separate beaker, cool concentrated aqueous ammonia (excess, e.g., 10 eq) in an ice bath.

- Slowly add the cold aqueous ammonia to the stirred solution of the acyl chloride. Maintain the temperature at 0°C during the addition. A precipitate of **4-Bromo-3-hydroxybenzamide** should form.
- Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

### Part 3: Work-up and Purification

- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold deionized water to remove any ammonium salts.
- The crude product can be purified by recrystallization.[7] Suitable solvents for recrystallization of benzamides include hot water or ethanol.[8] Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

## Analytical Characterization

As of the writing of this guide, experimental spectroscopic data for **4-Bromo-3-hydroxybenzamide** is not readily available in peer-reviewed literature. Therefore, the following characterization is based on predicted data and analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (Predicted): The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and hydroxyl protons. The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of  $\delta$  6.8-7.8 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the bromo, hydroxyl, and amide groups. The two amide protons (-CONH<sub>2</sub>) are expected to appear as a broad singlet, typically in the range of  $\delta$  7.5-8.5 ppm. The hydroxyl proton (-OH) will also likely be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

- $^{13}\text{C}$  NMR (Predicted): The  $^{13}\text{C}$  NMR spectrum should display seven distinct carbon signals. The carbonyl carbon of the amide is expected to be the most downfield signal, likely in the range of  $\delta$  165-170 ppm. The aromatic carbons will appear in the typical range of  $\delta$  110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon attached to the bromine atom will also show a characteristic chemical shift.

## Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

- O-H stretch: A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the hydroxyl group.
- N-H stretch: Two medium to sharp bands in the region of  $3100\text{-}3500\text{ cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amide.
- C=O stretch: A strong, sharp band around  $1640\text{-}1680\text{ cm}^{-1}$  for the amide carbonyl group.
- C-N stretch: A band in the region of  $1350\text{-}1450\text{ cm}^{-1}$ .
- Aromatic C=C stretches: Multiple bands in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-Br stretch: A band in the lower frequency region, typically  $500\text{-}650\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The predicted monoisotopic mass is 214.95819 Da.<sup>[5]</sup> Fragmentation patterns would likely involve the loss of the amide group ( $\text{CONH}_2$ ) and other characteristic fragmentations of the aromatic ring.

## Potential Research Applications and Mechanism of Action

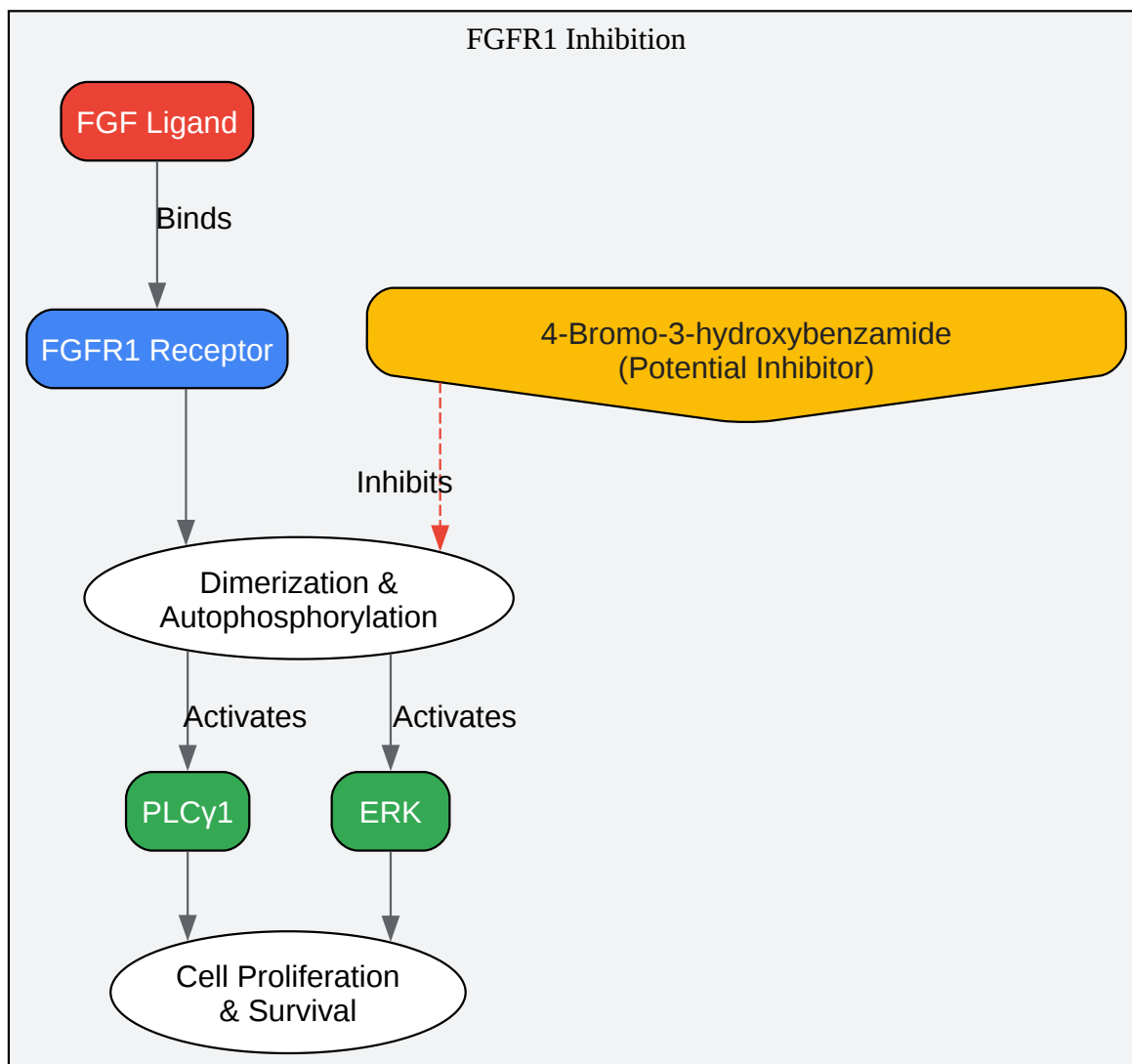
While specific biological data for **4-Bromo-3-hydroxybenzamide** is limited, the broader class of substituted benzamides and specifically brominated benzamides have shown significant potential in drug discovery.

## As a Scaffold for Kinase Inhibitors in Oncology

A compelling area of investigation for **4-Bromo-3-hydroxybenzamide** is in the development of kinase inhibitors for cancer therapy. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel and potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[9] FGFR1 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer (NSCLC).[9]

The study on these FGFR1 inhibitors provides a valuable roadmap for evaluating **4-Bromo-3-hydroxybenzamide** and its derivatives:

- Targeted Cell Lines: Screening against NSCLC cell lines with known FGFR1 amplification (e.g., NCI-H520, NCI-H1581) would be a logical first step.
- Biological Assays:
  - Cell Proliferation Assays (e.g., MTT assay): To determine the cytotoxic or cytostatic effects of the compound on cancer cells.
  - Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
  - Apoptosis Assays: To determine if the compound induces programmed cell death.
  - Western Blotting: To probe the inhibition of the FGFR1 signaling pathway by examining the phosphorylation status of FGFR1 and its downstream effectors like PLCy1 and ERK.[9]
- Molecular Docking: In silico studies can be used to predict the binding mode of **4-Bromo-3-hydroxybenzamide** within the ATP-binding pocket of FGFR1, providing insights into the structure-activity relationship and guiding further optimization of the scaffold.



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